molecular formula C18H15N5S B11434131 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol

Cat. No.: B11434131
M. Wt: 333.4 g/mol
InChI Key: YWGOPKFYTACAES-UHFFFAOYSA-N
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Description

  • Reagents: Thiourea, base (e.g., sodium hydroxide)
  • Conditions: Heating under reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the phenyl and phenylamino groups. The thiol group is then introduced through a nucleophilic substitution reaction.

  • Step 1: Synthesis of the Purine Core

    • Starting material: 2,6-dichloropurine
    • Reagents: Phenylboronic acid, palladium catalyst, base (e.g., potassium carbonate)
    • Conditions: Heating under reflux in an inert atmosphere

Chemical Reactions Analysis

Types of Reactions

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Hydrogen peroxide, oxygen
    • Conditions: Mild heating
    • Major Products: Disulfide derivatives
  • Reduction

    • Reagents: Sodium borohydride, lithium aluminum hydride
    • Conditions: Room temperature
    • Major Products: Reduced thiol derivatives
  • Substitution

    • Reagents: Halogenating agents (e.g., bromine, chlorine)
    • Conditions: Room temperature or mild heating
    • Major Products: Halogenated derivatives

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, oxygen

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substituting Agents: Halogenating agents (e.g., bromine, chlorine)

Scientific Research Applications

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The phenylamino group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-9-phenyl-9H-purine-8-thiol
  • 6-methyl-2-(phenylamino)-9H-purine-8-thiol
  • 9-phenyl-2-(phenylamino)-9H-purine-8-thiol

Uniqueness

6-methyl-9-phenyl-2-(phenylamino)-9H-purine-8-thiol is unique due to the presence of both the phenylamino and thiol groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

2-anilino-6-methyl-9-phenyl-7H-purine-8-thione

InChI

InChI=1S/C18H15N5S/c1-12-15-16(22-17(19-12)20-13-8-4-2-5-9-13)23(18(24)21-15)14-10-6-3-7-11-14/h2-11H,1H3,(H,21,24)(H,19,20,22)

InChI Key

YWGOPKFYTACAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC=C3)N(C(=S)N2)C4=CC=CC=C4

Origin of Product

United States

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